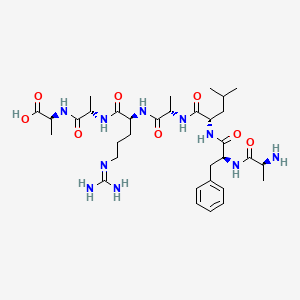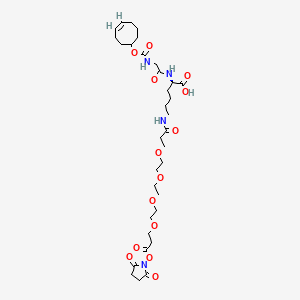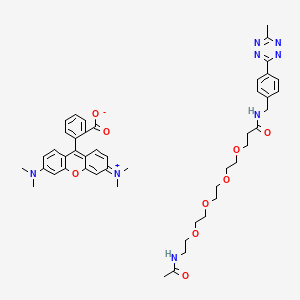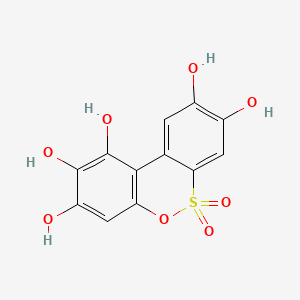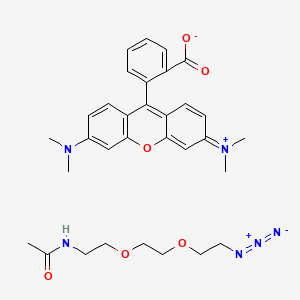
Tamra-peg2-N3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tamra-peg2-N3 is a dye derivative of tetramethylrhodamine (TAMRA) containing four polyethylene glycol (PEG) units. It is commonly used in various scientific research applications due to its fluorescent properties. The compound contains an alkyne group (N3) that allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
準備方法
Synthetic Routes and Reaction Conditions
Tamra-peg2-N3 is synthesized by attaching PEG units to the TAMRA dye. The synthesis involves the following steps:
Activation of TAMRA: The TAMRA dye is first activated by converting it into a reactive intermediate.
PEGylation: The activated TAMRA is then reacted with PEG units to form the PEGylated TAMRA derivative.
Introduction of Alkyne Group: The final step involves introducing the alkyne group (N3) to the PEGylated TAMRA.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of TAMRA: Large quantities of TAMRA are activated using suitable reagents.
PEGylation in Bulk: The activated TAMRA is reacted with PEG units in large reactors.
Introduction of Alkyne Group: The alkyne group is introduced to the PEGylated TAMRA in bulk quantities.
化学反応の分析
Types of Reactions
Tamra-peg2-N3 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the formation of a triazole ring between the alkyne group of this compound and an azide group.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions
CuAAc Reaction: Common reagents include copper sulfate and sodium ascorbate. The reaction is typically carried out in an aqueous solution at room temperature.
SPAAC Reaction: Common reagents include DBCO or BCN derivatives.
Major Products Formed
CuAAc Reaction: The major product is a triazole ring formed between the alkyne group of this compound and an azide group.
SPAAC Reaction: The major product is a triazole ring formed between the alkyne group of this compound and a DBCO or BCN group.
科学的研究の応用
Tamra-peg2-N3 has a wide range of scientific research applications, including:
Chemistry: It is used as a fluorescent dye in various chemical reactions and assays.
Biology: It is used for labeling and detecting biomolecules in biological samples.
Medicine: It is used in diagnostic assays and imaging techniques.
Industry: It is used in the development of fluorescent probes and sensors
作用機序
Tamra-peg2-N3 exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful for detecting and imaging biomolecules. The alkyne group allows it to undergo click chemistry reactions, enabling the labeling and detection of target molecules .
類似化合物との比較
Similar Compounds
5-Carboxytetramethylrhodamine Azide: This compound is similar to Tamra-peg2-N3 but lacks the PEG units.
Tetramethylrhodamine Alkyne: This compound is similar to this compound but lacks the PEG units and the alkyne group.
Uniqueness
This compound is unique due to the presence of PEG units, which enhance its solubility and stability in aqueous solutions. The alkyne group allows it to undergo click chemistry reactions, making it versatile for various applications .
特性
分子式 |
C32H38N6O6 |
|---|---|
分子量 |
602.7 g/mol |
IUPAC名 |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C8H16N4O3/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-8(13)10-2-4-14-6-7-15-5-3-11-12-9/h5-14H,1-4H3;2-7H2,1H3,(H,10,13) |
InChIキー |
NJKFVGAZCGIYDQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCOCCOCCN=[N+]=[N-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


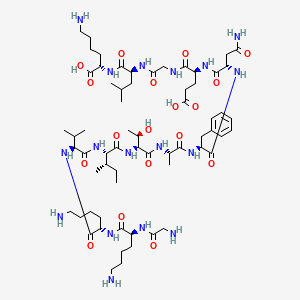
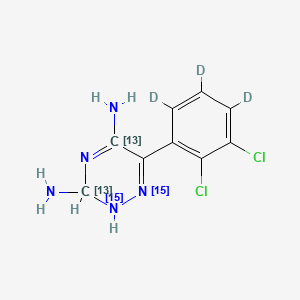
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate](/img/structure/B12385325.png)
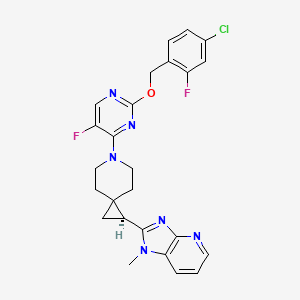
![N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12385333.png)
![(2S,4R)-1-[(2S)-2-[4-[4-[[3-fluoro-2-[6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]phenoxy]methyl]piperidin-1-yl]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12385360.png)

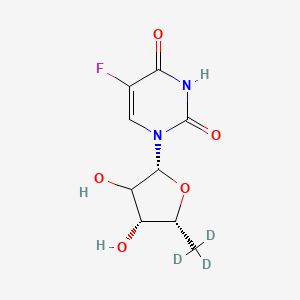
![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)
